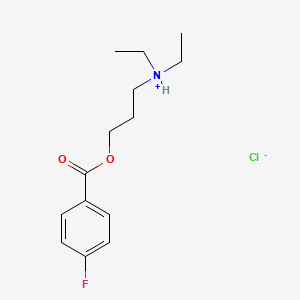

Diethylaminopropyl p-fluorobenzoate hydrochloride

Description

Diethylaminopropyl p-fluorobenzoate hydrochloride is a synthetic organic compound characterized by a p-fluorobenzoate ester linked to a diethylaminopropyl moiety, formulated as a hydrochloride salt. The para-fluorine substitution on the benzoate group may influence electronic and steric properties, impacting reactivity and interaction with biological targets.

Properties

CAS No. |

7582-97-0 |

|---|---|

Molecular Formula |

C14H21ClFNO2 |

Molecular Weight |

289.77 g/mol |

IUPAC Name |

diethyl-[3-(4-fluorobenzoyl)oxypropyl]azanium;chloride |

InChI |

InChI=1S/C14H20FNO2.ClH/c1-3-16(4-2)10-5-11-18-14(17)12-6-8-13(15)9-7-12;/h6-9H,3-5,10-11H2,1-2H3;1H |

InChI Key |

RAFOFNULGOAOFE-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCCOC(=O)C1=CC=C(C=C1)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylaminopropyl p-fluorobenzoate hydrochloride typically involves the esterification of p-fluorobenzoic acid with diethylaminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The esterification process can be followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for diethylaminopropyl p-fluorobenzoate hydrochloride involve large-scale esterification reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial for producing the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Diethylaminopropyl p-fluorobenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Diethylaminopropyl p-fluorobenzoate hydrochloride is characterized by its unique molecular structure, which includes a diethylamino group, a propyl chain, and a p-fluorobenzoate moiety. These structural features contribute to its biological activity and potential therapeutic applications.

Scientific Research Applications

1. Drug Delivery Systems

One of the primary applications of diethylaminopropyl p-fluorobenzoate hydrochloride is in the development of drug delivery systems. Its ability to modify the permeability of biological membranes makes it an attractive candidate for enhancing the absorption of therapeutic agents. Research indicates that this compound can facilitate the transport of macromolecules across cellular barriers, improving the efficacy of drug formulations .

2. Anticancer Activity

Studies have shown that diethylaminopropyl p-fluorobenzoate hydrochloride exhibits promising anticancer properties. In vitro experiments demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a subject of interest for further investigation in cancer therapy .

3. Neurological Applications

The compound has also been studied for its neuroprotective effects. Preliminary findings indicate that diethylaminopropyl p-fluorobenzoate hydrochloride may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . This property positions it as a potential candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Data Tables

Case Studies

Case Study 1: Drug Delivery Enhancement

In a study focusing on transdermal delivery systems, researchers incorporated diethylaminopropyl p-fluorobenzoate hydrochloride into a polymer matrix. The results indicated a significant increase in drug permeation through skin layers compared to control formulations. This enhancement was attributed to the compound's ability to disrupt lipid bilayers, facilitating deeper drug penetration .

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer efficacy of diethylaminopropyl p-fluorobenzoate hydrochloride on breast cancer cell lines. The compound was found to reduce cell viability by up to 70% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through caspase activation and subsequent apoptotic pathways .

Case Study 3: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration demonstrated that administration of diethylaminopropyl p-fluorobenzoate hydrochloride resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. Histological analysis confirmed decreased levels of oxidative markers in treated animals, supporting its potential use in neuroprotective therapies .

Mechanism of Action

The mechanism of action of diethylaminopropyl p-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Ionic Conductance and Diffusion Coefficients of Fluorobenzoates

| Species | Λ₀ (Ω⁻¹·cm²·eq⁻¹) | D₀ (cm²/s) |

|---|---|---|

| Benzoate | 30.8 | 0.82 × 10⁻⁵ |

| p-Fluorobenzoate | 35.0 | 0.93 × 10⁻⁵ |

| m-Fluorobenzoate | 30.0 | 0.80 × 10⁻⁵ |

| o-Fluorobenzoate | 30.5 | 0.81 × 10⁻⁵ |

| m-Trifluoromethylbenzoate | 27.9 | 0.74 × 10⁻⁵ |

- Solubility and Lipophilicity: The diethylaminopropyl group introduces tertiary amine functionality, which, when protonated as a hydrochloride salt, increases hydrophilicity. This contrasts with non-ionic analogs like 3-aminobenzoic acid hydrochloride (), where the primary amine hydrochloride enhances solubility in polar solvents . Comparatively, trifluoromethyl-substituted benzoates (e.g., m-trifluoromethylbenzoate) exhibit lower ionic mobility due to increased steric bulk and electron-withdrawing effects .

Biological Activity

Diethylaminopropyl p-fluorobenzoate hydrochloride (DFPB) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Diethylaminopropyl p-fluorobenzoate hydrochloride has the molecular formula . The structure consists of a diethylamino group attached to a propyl chain, which is further linked to a p-fluorobenzoate moiety. This configuration contributes to its lipophilicity and ability to penetrate biological membranes.

DFPB exhibits biological activity primarily through its interaction with various receptors and enzymes:

- Receptor Binding : DFPB has been shown to interact with prokineticin receptors, which are involved in pain modulation and inflammation. Its binding affinity is notably lower than that of other antagonists, suggesting a unique mechanism of action that may involve partial agonism or selective inhibition .

- Enzyme Inhibition : It has been reported that DFPB can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation .

Biological Activities

The biological activities of DFPB can be categorized into several key areas:

1. Antinociceptive Effects

- Studies indicate that DFPB demonstrates significant antinociceptive properties in animal models, suggesting its potential as a therapeutic agent for pain management .

2. Antitumor Activity

- Preliminary research has indicated that compounds similar to DFPB can exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

- DFPB has shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Study 1: Antinociceptive Activity

A study conducted on rodent models demonstrated that DFPB significantly reduced pain response compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship with pain relief outcomes .

Case Study 2: Antitumor Efficacy

In vitro studies using human melanoma cell lines showed that DFPB inhibited cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with DFPB, suggesting its potential as an anticancer agent .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Antinociceptive Activity | Rodent Models | Varying | Pain reduction |

| Antitumor Efficacy | Human Melanoma | >10 | Increased apoptosis |

Safety and Toxicity

While DFPB shows promising biological activities, safety assessments are crucial. Toxicological studies indicate moderate toxicity profiles at high concentrations, necessitating further investigation into safe dosage ranges for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing diethylaminopropyl p-fluorobenzoate hydrochloride?

The compound is typically synthesized via a multi-step process involving:

- Acylation : Reacting p-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

- Coupling : Introducing diethylaminopropylamine to the acid chloride under controlled pH (e.g., using triethylamine as a base) to form the ester intermediate.

- Hydrochloride salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) . Purification often involves recrystallization from ethanol/ether mixtures or column chromatography with silica gel.

Q. How can the physicochemical properties of diethylaminopropyl p-fluorobenzoate hydrochloride be characterized?

Key properties include:

- Diffusion coefficients : Measured via ionic conductance experiments (e.g., ~0.93 × 10⁻⁵ cm²/s for p-fluorobenzoate derivatives) .

- Solubility : Assessed in water, ethanol, and DMSO using gravimetric or UV-Vis methods.

- Hygroscopicity : Evaluated by exposing the compound to controlled humidity and monitoring mass changes .

Q. What analytical techniques are recommended for assessing purity?

- HPLC : Use a C18 column with a phosphate–perchlorate buffer (pH 2.5) and UV detection at 254 nm. Compare retention times against certified reference standards .

- TLC : Silica gel plates with a mobile phase of diethyl ether/diethylamine (39:1) and visualization under UV light (254 nm) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

- Reaction monitoring : Use in-situ FTIR or NMR to track intermediate formation (e.g., acid chloride conversion).

- Solvent selection : Replace ethanol with acetonitrile to reduce side reactions during hydrochloride salt formation .

- Temperature control : Maintain ≤5°C during acylation to minimize hydrolysis of the acid chloride .

Q. What strategies resolve contradictions in diffusion coefficient data for fluorobenzoate derivatives?

Discrepancies between published and experimental values (e.g., ±7% error for p-fluorobenzoate ) can arise from:

- Buffer ionic strength : Standardize assays using phosphate–perchlorate buffer (pH 2.5) to minimize ionic interference .

- Instrument calibration : Validate conductivity meters with sodium benzoate (Ao = 32.38 ohm⁻¹·cm²·eq⁻¹) as a reference .

Q. How can researchers develop a validated stability-indicating HPLC method for this compound?

- Forced degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to generate degradation products.

- Method parameters : Optimize mobile phase (e.g., 70:30 methanol/phosphate buffer, pH 3.0) and column temperature (30°C) to resolve degradation peaks .

- Validation : Follow ICH guidelines for linearity (R² ≥ 0.999), precision (RSD ≤ 2%), and LOQ (≤0.1% w/w) .

Q. What experimental designs address the compound’s hygroscopicity in formulation studies?

- Storage conditions : Store in sealed, light-resistant containers with desiccants (e.g., silica gel) at 15–25°C .

- Lyophilization : Prepare lyophilized powders using trehalose as a cryoprotectant to mitigate moisture uptake .

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.